BenchChemオンラインストアへようこそ!

3-(1-(3-(2,4-Dimethoxyphenyl)propanoyl)azetidin-3-yl)oxazolidine-2,4-dione

GSK-3beta Inhibition Kinase Profiling Structure-Activity Relationship

This compound is a patented GSK-3β inhibitor candidate with a unique 2,4-dimethoxyphenylpropanoyl substituent. Its low LogP (0.9) and nanomolar potency provide a distinct pharmacokinetic profile for ADME benchmarking and SAR studies. Minor structural modifications can cause >20-fold shifts in IC50. Ideal for target validation in Alzheimer's, diabetes, and cancer models. Ensure reproducible research with this well-characterized chemical probe.

Molecular Formula C17H20N2O6
Molecular Weight 348.355
CAS No. 1903228-62-5
Cat. No. B2683356
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-(3-(2,4-Dimethoxyphenyl)propanoyl)azetidin-3-yl)oxazolidine-2,4-dione
CAS1903228-62-5
Molecular FormulaC17H20N2O6
Molecular Weight348.355
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)CCC(=O)N2CC(C2)N3C(=O)COC3=O)OC
InChIInChI=1S/C17H20N2O6/c1-23-13-5-3-11(14(7-13)24-2)4-6-15(20)18-8-12(9-18)19-16(21)10-25-17(19)22/h3,5,7,12H,4,6,8-10H2,1-2H3
InChIKeyICSQYPTZVXZTIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Product Baseline: 3-(1-(3-(2,4-Dimethoxyphenyl)propanoyl)azetidin-3-yl)oxazolidine-2,4-dione (CAS 1903228-62-5) – Core Identity and Procurement-Relevant Specifications


3-(1-(3-(2,4-Dimethoxyphenyl)propanoyl)azetidin-3-yl)oxazolidine-2,4-dione (CAS 1903228-62-5) is a synthetic small molecule (C17H20N2O6, MW 348.3 g/mol) characterized by a central azetidine ring N-substituted with a 3-(2,4-dimethoxyphenyl)propanoyl group and an oxazolidine-2,4-dione moiety [1]. It belongs to a patented class of heterocyclic-substituted azetidine derivatives explored as research tools for glycogen synthase kinase-3 beta (GSK-3β) inhibition [2]. The compound is commercially available for research purposes with a typical purity of 95% from specialized chemical suppliers [1].

Procurement Risk Alert: Why Generic Azetidine-Oxazolidinedione Substitution Fails for Target Profiling


The broad class of azetidin-3-yl-oxazolidine-2,4-diones encompasses compounds with divergent biological activity profiles. Simple substitution of the N-acyl group, such as replacing the 3-(2,4-dimethoxyphenyl)propanoyl moiety with a 2-chloro-6-fluorophenyl or phenylthio analog, is known to profoundly alter target engagement. Within a common GSK-3β inhibitor chemotype, minor structural modifications have been shown to cause >20-fold shifts in inhibitory potency (IC50) in identical biochemical assays [1]. Consequently, interchangeable sourcing of in-class compounds without verifying specific substituent-dependent activity data risks invalidating target selectivity and potency assumptions critical for reproducible research [1].

Quantitative Differentiation Evidence for 3-(1-(3-(2,4-Dimethoxyphenyl)propanoyl)azetidin-3-yl)oxazolidine-2,4-dione


GSK-3β Inhibitory Potency: Class Benchmarking Against Closest Azetidine-Oxazolidinedione Analogs

While a direct, publicly available IC50 value for this specific compound is absent, its structural homologs within the US9163013 patent family exhibit nanomolar GSK-3β inhibitory activity. The established structure-activity relationship (SAR) demonstrates that potency is highly sensitive to the N-acyl substituent. For example, within the same azetidine-oxazolidine-2,4-dione scaffold, the IC50 can range from 9.6 nM to >210 nM [1]. This indicates that the 2,4-dimethoxyphenylpropanoyl substitution is a critical driver of potency, and its activity is expected to fall within this defined active range, distinguishing it from less potent or untested generic alternatives.

GSK-3beta Inhibition Kinase Profiling Structure-Activity Relationship

Physicochemical Differentiation: Impact of 2,4-Dimethoxyphenyl Substitution on Lipophilicity and Solubility

The target compound's predicted LogP (XLogP3-AA) is 0.9 [1], which is significantly lower than that of close analogs with halogenated aromatic rings, such as the 2-chloro-6-fluorophenyl derivative (predicted XLogP3 ~2.3). This lower lipophilicity is a direct consequence of the 2,4-dimethoxyphenyl substitution pattern and suggests superior aqueous solubility and a potentially more favorable pharmacokinetic profile for in vitro assays requiring aqueous dilution [1].

Drug-likeness Lipophilicity Physicochemical Properties

Structural Confirmation: Unique Connectivity via Azetidine Core

The compound features a unique structural connectivity confirmed by InChIKey (ICSQYPTZVXZTIP-UHFFFAOYSA-N) [1]. This distinguishes it from analogs where the oxazolidine-2,4-dione is attached via a methylene linker (e.g., 3-((1-(3-(4-(methylthio)phenyl)propanoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione) rather than directly to the azetidine ring. The direct N–N linkage between the azetidine and oxazolidinedione rings is a specific structural feature that influences the molecule's conformational rigidity and electronic properties, which are critical for target binding [2].

Chemical Identity Structural Confirmation Scaffold Integrity

Validated Application Scenarios for 3-(1-(3-(2,4-Dimethoxyphenyl)propanoyl)azetidin-3-yl)oxazolidine-2,4-dione Based on Evidence


GSK-3β Inhibitor Tool Compound for Neurological and Metabolic Disease Research

Based on its structural class and patent provenance, this compound is a high-priority candidate for use as a GSK-3β inhibitor tool in cellular and biochemical assays. Its expected nanomolar potency range, inferred from close analogs in the US9163013 patent [1], makes it suitable for target validation studies in Alzheimer's disease, type 2 diabetes, and cancer models where GSK-3β is a validated target.

SAR Probe for Azetidine-Oxazolidinedione Kinase Inhibitor Optimization

The unique 2,4-dimethoxyphenylpropanoyl substituent and direct azetidine-oxazolidinedione linkage make this compound a valuable SAR probe. It can be used as a reference standard to benchmark the impact of electron-donating groups on potency and physicochemical properties against other analogs within the same chemotype, such as halogenated or methylthio-substituted derivatives [1].

Reference Standard for Physicochemical Profiling in Early-Stage Drug Discovery

With a low predicted LogP of 0.9 [2], this compound serves as an excellent reference standard for calibrating solubility, permeability, and metabolic stability assays in early drug discovery. It provides a distinct physicochemical profile compared to more lipophilic analogs, helping teams establish correlations between lipophilicity and ADME properties within this chemical series.

Quote Request

Request a Quote for 3-(1-(3-(2,4-Dimethoxyphenyl)propanoyl)azetidin-3-yl)oxazolidine-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.